molecular formula C8H15NO B3325831 2-Methyl-2-azabicyclo[2.2.2]octan-6-ol CAS No. 222313-87-3

2-Methyl-2-azabicyclo[2.2.2]octan-6-ol

Cat. No. B3325831
CAS RN: 222313-87-3
M. Wt: 141.21 g/mol
InChI Key: JGARVTYXEHMWLM-UHFFFAOYSA-N
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Description

“2-Methyl-2-azabicyclo[2.2.2]octan-6-ol” is a complex organic compound. It is part of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound has attracted attention from many research groups worldwide. Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It is a bicyclic compound with a nitrogen atom incorporated into the ring structure . The exact structure can be viewed using specialized software .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and require specialized knowledge. For example, one reaction involves the use of a palladium catalyst . Another reaction involves the synthesis of 2-azabicyclo [3.2.1]octane core through Dieckmann cyclization of piperidine derivative .

Scientific Research Applications

Synthesis and Structural Studies

  • Esters Derivation : 2-Methyl-2-azabicyclo[2.2.2]octan-6-ol serves as a precursor for synthesizing various esters. Fernández et al. (1999) synthesized a series of esters derived from this compound and studied them using NMR spectroscopy and x-ray crystallography (Fernández et al., 1999).
  • Configurational and Conformational Analysis : Another study by Fernández et al. (1997) involved the synthesis of esters from syn- and anti-2-methyl-2-azabicyclo[2.2.2]octan-5-ols. The study utilized NMR spectroscopy and x-ray crystallography for detailed structural analysis (Fernández et al., 1997).

Structural Characterization

  • NMR Spectroscopy and X-Ray Crystallography : Arias-Pérez et al. (1991) synthesized (±)‐3‐aryl‐1‐azabicyclo[2.2.2]octan‐3‐ols and characterized them using 1H, 13C, and 2D NMR spectroscopy, along with x-ray diffraction. This study helped in the complete assignments of the bicyclic carbon and proton spin system, establishing standard values for 1H1H coupling constants for quinuclidine derivatives (Arias-Pérez et al., 1991).
  • Ab Initio Calculations : Iriepa et al. (2003) conducted a stereoselective synthesis and study of 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols using NMR, IR spectroscopy, and ab initio calculations. This research provided insights into the compounds' conformation and intermolecular associations (Iriepa et al., 2003).

Derivative Synthesis and Activities

  • Antiarrhythmic and Anesthetic Activities : Longobardi et al. (1979) explored derivatives of 1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-endo-ol, revealing antiarrhythmic and local anesthetic activities in some amides and an urethane derivative (Longobardi et al., 1979).

Antimuscarinic Properties

  • Potent Antimuscarinic Agent : Carroll et al. (1987) discussed the synthesis and antimuscarinic properties of 6-methyl-6-azabicyclo[3.2.1]octan-3 alpha-ol 2,2-diphenylpropionate (azaprophen), highlighting its potency as an antimuscarinic agent, significantly more effective than atropine in certain assays (Carroll et al., 1987).

Future Directions

The future directions for research on “2-Methyl-2-azabicyclo[2.2.2]octan-6-ol” are promising. The compound’s complex structure and interesting biological activities make it a subject of interest for many research groups . Future research will likely focus on further understanding the compound’s synthesis, structure, and biological activities.

properties

IUPAC Name

2-methyl-2-azabicyclo[2.2.2]octan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-9-5-6-2-3-7(9)8(10)4-6/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGARVTYXEHMWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC1C(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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